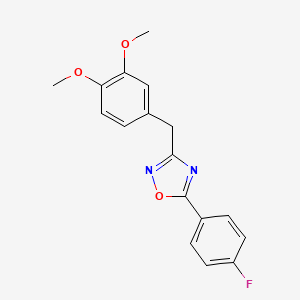

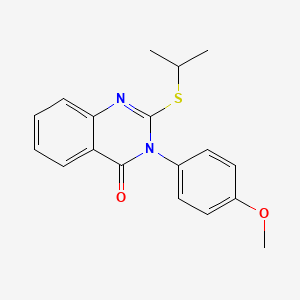

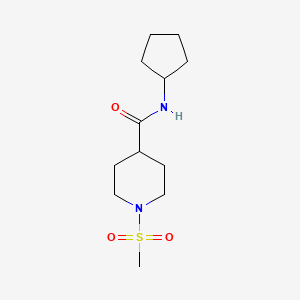

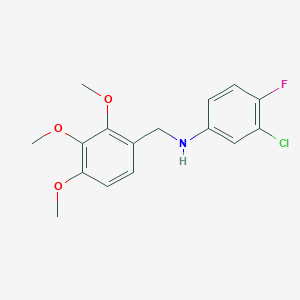

![molecular formula C16H18N2O3S B5880395 N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5880395.png)

N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide” is a type of sulfonamide derivative . Sulfonamide derivatives have attracted attention due to their wide spectrum of biological activities. They exhibit antimicrobial and anticancer activities . The inhibition of dihydrofolate reductase (DHFR) is considered one of the most prominent mechanisms through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .

Synthesis Analysis

The synthesis of sulfonamide derivatives involves the design, characterization, and assessment of their antimicrobial activity . In a study, a new series of 2-(arylamino)acetamides and N-arylacetamides containing sulfonamide moieties were designed, synthesized, characterized, and assessed for their antimicrobial activity .Molecular Structure Analysis

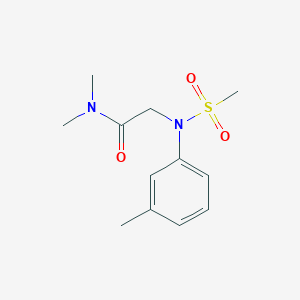

The molecular formula of “N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide” is C14H14N2O3S . The molecular weight is 290.338 .Applications De Recherche Scientifique

Dihydrofolate Reductase (DHFR) Inhibitors

Sulfonamide derivatives, such as N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide, have been studied for their potential as dihydrofolate reductase (DHFR) inhibitors . DHFR is a key enzyme involved in the synthesis of nucleotides and its inhibition can lead to antimicrobial and antitumor activities .

Antimicrobial Activity

Compounds containing sulfonamide moieties have been found to exhibit antimicrobial activity . This includes antibacterial and antifungal properties.

Anticancer Activity

Sulfonamides have been reported to show substantial in vitro and in vivo antitumor activity . The anticancer activity is exerted by the sulfonamides through a wide range of mechanisms, such as cell cycle arrest in the G1 phase , inhibition of carbonic anhydrase (CA) , matrix metalloproteinase (MMPs) , NADH oxidase , cyclin-dependent kinase (CDK) , methionine aminopeptidases (MetAPs) , histone deacetylases (HDACs) , binding to β-Tubulin, and disruption of microtubule assembly .

Optoelectronic Devices

The starburst π-conjugated molecule 4,4′,4′′-tris (N-3-methylphenyl-N-phenyl-amino)triphenylamine (C57H48N4, m-MTDATA), based on triphenylamine (TPA) building blocks, is widely used in optoelectronic devices due to its good electron-donor characteristics . The electronic structure of m-MTDATA was investigated .

Anti-inflammatory Activity

Compounds with acetamide linkage exhibit a variety of applications, which includes anti-inflammatory activity .

Urease Inhibitory Activities

The acetamide functional group is responsible for urease inhibitory activities .

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit the vesicular monoamine transporter type 2 (vmat2) . VMAT2 is a protein that transports neurotransmitters like dopamine, norepinephrine, serotonin, and histamine into synaptic vesicles .

Mode of Action

This reduction in dopamine release curtails the overstimulation of supersensitive D2 dopamine receptors .

Biochemical Pathways

The inhibition of VMAT2 affects the dopamine neurotransmission pathway . By reducing the release of dopamine, the compound may decrease the overstimulation of D2 receptors in the motor striatum, which is thought to cause certain movement disorders .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For VMAT2 inhibitors, the reduction in dopamine release can lead to stronger “stop” signals and weaker “go” signals in the motor striatum, potentially reducing abnormal involuntary movements .

Orientations Futures

The future directions for “N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . This could include designing new derivatives of phenoxy acetamide and its derivatives that have proven to be successful agents in terms of safety and efficacy .

Propriétés

IUPAC Name |

N-[4-[(3-ethylphenyl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-3-13-5-4-6-15(11-13)18-22(20,21)16-9-7-14(8-10-16)17-12(2)19/h4-11,18H,3H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRKLVCUXPTVEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(3-ethylphenyl)sulfamoyl]phenyl}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-tert-butylphenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5880322.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5880324.png)

![2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5880333.png)

![N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5880357.png)

![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5880375.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5880391.png)

![2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5880404.png)

![[bis(4-methylphenyl)phosphoryl]methanol](/img/structure/B5880408.png)

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5880411.png)